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Compound of Interest |

Compound Name: 2-(3-Hydroxypropyl)phenol

CAS No.: 1481-92-1

Cat. No.: B073537

. J

Part 1: Chemical Identity & Significance

Parameter Details

IUPAC Name 2-(3-Hydroxypropyl)phenol

3-(2-Hydroxyphenyl)-1-propanol; o-
Common Synonyms ]
Hydroxyhydrocinnamyl alcohol

CAS Registry Number 1481-92-1
C
Molecular Formula H
0]
Molecular Weight 152.19 g/mol

Ortho-substituted phenol with a 3-carbon
Structural Feature ) )
primary alcohol chain.[1]

Part 2: Experimental Protocols (Self-Validating

Systems)
Nuclear Magnetic Resonance (NMR)
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Objective: Distinguish the phenolic hydroxyl from the aliphatic hydroxyl and verify the ortho
substitution pattern.

e Solvent System:CDCI

(Chloroform-d) is standard.

o Note: If hydroxyl proton resolution is poor due to exchange, use DMSO-d
to lock the protons and observe coupling.
« Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).

e Concentration: ~10-15 mg in 0.6 mL solvent.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and observe the diagnostic cyclization characteristic of the
ortho isomer.

¢ lonization: Electron Impact (El) at 70 eV.
e Inlet: GC-MS or Direct Insertion Probe (DIP) due to the compound's polarity.

o Key Diagnostic: Look for the dominant loss of water (M-18) leading to the stable chroman
ion.

Infrared Spectroscopy (IR)
Objective: Identify the dual hydroxyl environments (phenolic vs. alcoholic).
o Method: ATR (Attenuated Total Reflectance) on neat oil/solid or KBr pellet.

Part 3: Data Analysis & Interpretation[2]
A. Mass Spectrometry (MS) - Fragmentation Logic
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The mass spectrum of 2-(3-hydroxypropyl)phenol is unique due to the "Ortho Effect,” where

the side chain interacts with the phenolic oxygen.

m/z (Mass-to- . . Fragment o o
Relative Intensity . Mechanistic Origin
Charge) Assignment
[M] Molecular lon (Radical
152 Moderate )
Cation).
Diagnostic:
Intramolecular
cyclization eliminates
[M-H water to form the
134 Base Peak (100%) ol stable Chroman
(dihydrobenzopyran)
radical cation. This is
highly specific to the
ortho isomer.
Benzylic Cleavage:
Loss of the
hydroxymethyl radical
[ (
CH
107 High H
0] OH) or ring opening of
the chroman ion;
forms the
hydroxytropylium or
hydroxybenzyl cation.
[C
Phenyl cation ical
77 Low/Medium H Y (e

aromatic degradation).

B. Proton NMR ( H NMR) - Chemical Shifts
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Solvent: CDCI

(Values are representative of pure ortho-alkylphenols)
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Shift (
Multiplicity
ppm)

Integral

Assignment

Structural
Logic

7.10-7.15 Multiplet

2H

Ar-H (H-4, H-6)

Meta/Para to
OH. Typical

aromatic range.

6.80 — 6.95 Multiplet

2H

Ar-H (H-3, H-5)

Ortho/Para to
OH. Shielded by
the electron-

donating oxygen.

6.5-7.5 Broad Singlet

1H

Ar-OH

Phenolic
Hydroxyl.
Chemical shift
varies with
concentration (H-
bonding).
Downfield of
aliphatic OH.

Triplet (
3.65-3.70
Hz)

2H

Deshielded by
direct attachment
to aliphatic

oxygen.

Triplet (
2.70-2.75
Hz)

2H

Benzylic protons.

1.85-1.95 Multiplet

2H

Middle
methylene.
Shielded relative

to
and

positions.
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15-30

Broad Singlet 1H

Aliphatic

Hydroxyl. Often
R-CH overlaps or
-OH appears distinct

from phenolic
OH.

C. Infrared Spectroscopy (IR) - Functional Groups

Wavenumber (cm

)

Vibration Mode

Functional Group Notes

3200 — 3450

Stretching (Broad)

Overlapping signals
for Phenol (Ar-OH)
and Alcohol (R-OH).
Strong H-bonding.

O-H

2850 — 2950

Stretching

C-H (sp Methylene chain

) vibrations.

1590, 1490, 1450

Stretching

Characteristic
C=C (Ar) aromatic ring

breathing modes.

1230 - 1260

Stretching

Strong band, Ar-O

C-O (Phenol) stretch

1010 - 1050

Stretching

Primary alcohol C-O
C-0O (Alcohol)
stretch.

750

Bending (OOP)

Diagnostic:Ortho-

disubstituted benzene
Ar-H ,

(4 adjacent

hydrogens).

Part 4: Mechanistic Visualization
Diagram 1: Mass Spectrometry Fragmentation Pathway
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The following diagram illustrates the "Ortho Effect” cyclization, which is the primary validation
marker for this compound.

Chromane lon
[M-18]+ m/z 134
(Base Peak)

Molecular lon
[M]+ m/z 152
(2-(3-Hydroxypropyl)phenol)

Stable Cyclic Ether Hydroxytropylium

[C7TH7O]+ miz 107

Cyclization Transition
(Loss of H20)

Click to download full resolution via product page

Caption: The dominant fragmentation pathway involves the loss of water to form the stable
chroman ion (m/z 134), a signature of the ortho-isomer.

Diagram 2: NMR Assignment Logic

Correlating chemical environment with observed shifts.

Phenolic OH Aliphatic OH Propyl Chain Aromatic Ring
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Caption: NMR assignment logic linking structural moieties to specific chemical shift ranges in
CDCI3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-(3-
Hydroxypropyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073537#spectroscopic-data-nmr-ir-ms-of-2-3-
hydroxypropyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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